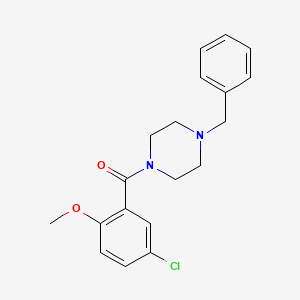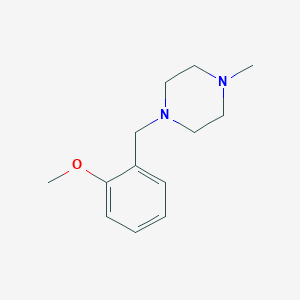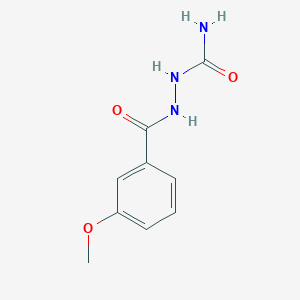
1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. This molecule is a piperazine derivative that has shown promising results in studies related to its synthesis, mechanism of action, and biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine is not fully understood. However, studies have suggested that this molecule may act as an inhibitor of various enzymes, including topoisomerase II and protein kinase C. By inhibiting these enzymes, 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine may disrupt cellular processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects. In cancer cells, this molecule has been shown to inhibit cell proliferation, induce apoptosis, and disrupt the cell cycle. In neurology, 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine has been shown to have neuroprotective effects and to improve cognitive function. In pharmacology, this molecule has been shown to enhance the bioavailability of drugs and to act as a drug delivery system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine in lab experiments is its potential as a drug delivery system. This molecule has been shown to enhance the bioavailability of drugs and may be useful in improving the efficacy of certain drugs. Additionally, 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine has been shown to have promising results in cancer research and neurology, making it a potentially valuable tool for researchers in these fields. However, there are also limitations to using this molecule in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, the synthesis method for 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine is complex and may be difficult to reproduce in certain lab settings.
Zukünftige Richtungen
There are many future directions for research related to 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine. One potential area of research is to further elucidate its mechanism of action and identify specific targets for inhibition. Additionally, further research is needed to explore the potential applications of this molecule in drug delivery and to optimize its synthesis method for greater efficiency and reproducibility. In cancer research, 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine may be studied further for its potential as a chemotherapeutic agent. In neurology, this molecule may be studied further for its potential as a neuroprotective agent and for its ability to improve cognitive function. Overall, 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine is a promising molecule with many potential applications in scientific research.
Synthesemethoden
The synthesis of 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine involves a multi-step reaction process. The starting material, 5-chloro-2-methoxybenzoic acid, is first reacted with thionyl chloride to form the corresponding acid chloride. Then, the acid chloride is reacted with benzylamine to form the benzylamide intermediate. Finally, the benzylamide intermediate is reacted with piperazine in the presence of a coupling agent to form the desired product, 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine. This synthesis method has been optimized to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine has been studied extensively for its potential applications in various fields of scientific research. This molecule has shown promising results in studies related to cancer research, neurology, and pharmacology. In cancer research, 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurology, this molecule has been studied for its potential as a neuroprotective agent and for its ability to improve cognitive function. In pharmacology, 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine has been studied for its potential as a drug delivery system and for its ability to enhance the bioavailability of drugs.
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-chloro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-8-7-16(20)13-17(18)19(23)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPCVHQSGVDQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclohexyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5783839.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5783853.png)
![methyl [4-(1-azepanylsulfonyl)phenoxy]acetate](/img/structure/B5783867.png)

![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5783889.png)
![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5783909.png)

![7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5783931.png)
![ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5783935.png)

![2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5783952.png)
![N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5783956.png)